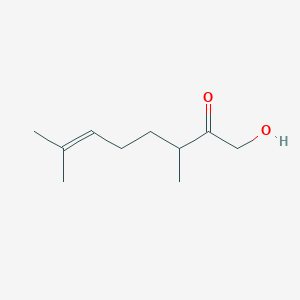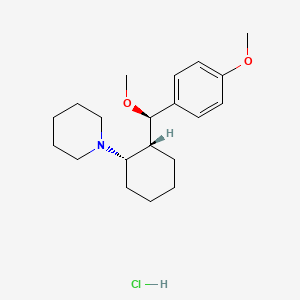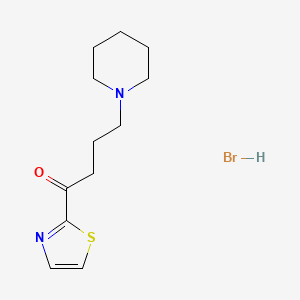
1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide is a chemical compound with the molecular formula C12H19BrN2OS. It is known for its unique structure, which includes a piperidine ring and a thiazole ring. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide typically involves the reaction of 4-piperidino-1-(2-thiazolyl)-butanone with hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process may involve multiple steps, including the preparation of intermediate compounds and purification stages .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems ensures consistent quality and yield. The industrial methods focus on optimizing reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context of its use and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrobromide include:
- 1-Butanone, 4-piperidino-1-(2-thiazolyl)-, hydrochloride
- 1-Butanone, 4-piperidino-1-(2-thiazolyl)-, sulfate
- 1-Butanone, 4-piperidino-1-(2-thiazolyl)-, nitrate
Uniqueness
What sets this compound apart from similar compounds is its specific hydrobromide salt form, which may confer unique solubility, stability, and reactivity properties. These characteristics make it particularly valuable in certain research and industrial applications .
Properties
CAS No. |
33524-05-9 |
|---|---|
Molecular Formula |
C12H19BrN2OS |
Molecular Weight |
319.26 g/mol |
IUPAC Name |
4-piperidin-1-yl-1-(1,3-thiazol-2-yl)butan-1-one;hydrobromide |
InChI |
InChI=1S/C12H18N2OS.BrH/c15-11(12-13-6-10-16-12)5-4-9-14-7-2-1-3-8-14;/h6,10H,1-5,7-9H2;1H |
InChI Key |
ZYHJPJXLKFVHGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCC(=O)C2=NC=CS2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


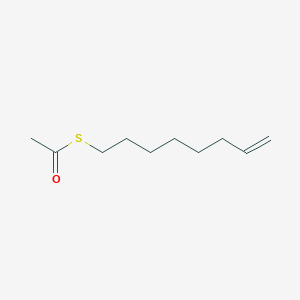
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
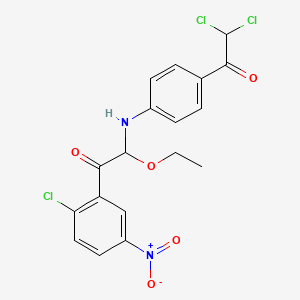
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
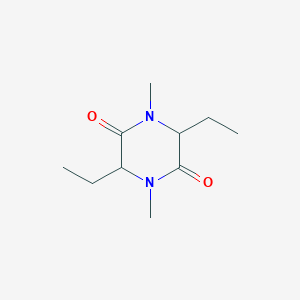
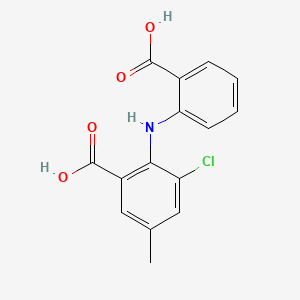
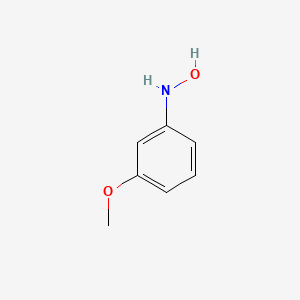
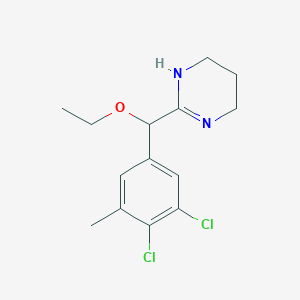
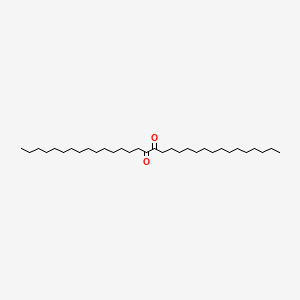
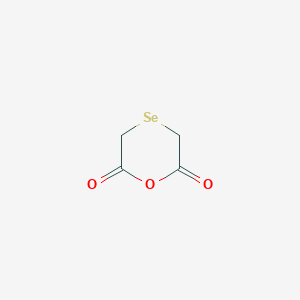
![6-(9h-Fluoren-3-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14689299.png)
